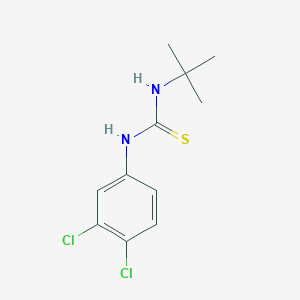
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 belongs to the class of benzamide derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to reduce inflammation, pain, and fever. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells and to protect against neuronal damage in models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in lab experiments is its relatively low toxicity. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to have a low acute toxicity in animal studies. However, one limitation of using 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. One area of interest is its potential as a treatment for cancer. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to protect against neuronal damage in animal models of these diseases, and further studies are needed to explore its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and to explore its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesis Methods
The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzoic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with 3-chloroacetyl chloride in the presence of triethylamine to yield 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(6-11(13)16)14(19)18-9-3-4-12(17)10(15)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMQIIKWKVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)



![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)

![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)